molecular formula C22H12O2 B1223199 6,13-Pentacenequinone CAS No. 3029-32-1

6,13-Pentacenequinone

Cat. No. B1223199
CAS RN: 3029-32-1
M. Wt: 308.3 g/mol
InChI Key: UFCVADNIXDUEFZ-UHFFFAOYSA-N
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Patent
US07319153B2

Procedure details

A solution of 62.7 grams (0.559 mmoles, 1.0 equivalents) of cyclohexan-1,4-dione and 150 grams of o-phthalaldehyde (1.12 mmoles, 2.0 equivalents) in 2000 mL of ethanol was heat to 28° C. To this solution was added 220 mL of a 1M aqueous solution of sodium hydroxide. The reaction temperature increased to 47° C. during the addition. The mixture was then heated at 40° C. for 4 hours. The mixture was cooled and a yellow solid precipitate was collected. The solid was stirred in 2000 mL of N,N-dimethylformamide and heated to 50° C. for 2 hours. The mixture was cooled to room temperature (i.e., 20° C. to 25° C.) and the yellow solid was collected and washed with N,N-dimethylformamide, then with acetone and dried to give 108.3 grams (62 mole percent yield) of a bright yellow solid.
Quantity
62.7 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[CH:9]1[CH:14]=[C:13]([CH:15]=O)[C:12]([CH:17]=O)=[CH:11][CH:10]=1.[OH-].[Na+]>C(O)C>[CH:11]1[C:12]2[C:13](=[CH:15][C:6]3[C:1](=[O:8])[C:2]4[C:3]([C:4](=[O:7])[C:5]=3[CH:17]=2)=[CH:15][C:13]2[C:12](=[CH:11][CH:10]=[CH:9][CH:14]=2)[CH:17]=4)[CH:14]=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
62.7 g
Type
reactant
Smiles
C1(CCC(CC1)=O)=O
Name
Quantity
150 g
Type
reactant
Smiles
C1=CC=C(C(=C1)C=O)C=O
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47 °C
Stirring
Type
CUSTOM
Details
The solid was stirred in 2000 mL of N,N-dimethylformamide
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 40° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
a yellow solid precipitate was collected
TEMPERATURE
Type
TEMPERATURE
Details
heated to 50° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature (i.e., 20° C. to 25° C.)
CUSTOM
Type
CUSTOM
Details
the yellow solid was collected
WASH
Type
WASH
Details
washed with N,N-dimethylformamide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with acetone and dried
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
108.3 grams (62 mole percent yield) of a bright yellow solid

Outcomes

Product
Name
Type
Smiles
C1=CC=CC2=CC=3C(C4=CC5=CC=CC=C5C=C4C(C3C=C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.